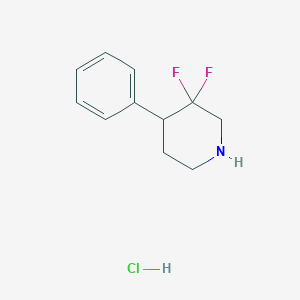

3,3-Difluoro-4-phenylpiperidine hydrochloride

Description

3,3-Difluoro-4-phenylpiperidine hydrochloride is a fluorinated piperidine derivative characterized by two fluorine atoms at the 3,3-positions of the piperidine ring and a phenyl group at the 4-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical and synthetic applications. Fluorine substitution often improves metabolic stability and bioavailability, making this compound relevant in drug discovery pipelines .

Properties

IUPAC Name |

3,3-difluoro-4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-11(13)8-14-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPVHVVOUZCDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties of 3,3-Difluoro-4-phenylpiperidine Hydrochloride

Molecular Characteristics

The compound has a molecular formula of $$ \text{C}{11}\text{H}{14}\text{ClF}_2\text{N} $$ and a molecular weight of 233.68 g/mol. Its structure features a piperidine ring substituted with two fluorine atoms at the 3-position, a phenyl group at the 4-position, and a hydrochloride salt. The SMILES notation is $$ \text{C1CNCC(C1C2=CC=CC=C2)(F)F.Cl} $$, confirming the stereochemistry and connectivity.

Stability and Solubility

While explicit solubility data are limited, analogues such as 4-phenylpiperidine hydrochloride exhibit high solubility in polar aprotic solvents (e.g., dichloromethane, methanol) and moderate stability under acidic conditions. The difluoro substituents likely enhance metabolic stability compared to non-fluorinated counterparts.

Synthetic Routes to this compound

Reductive Amination of 3,3-Difluoro-4-phenyl-1,2,3,6-tetrahydropyridine

A common approach involves reducing 3,3-difluoro-4-phenyl-1,2,3,6-tetrahydropyridine intermediates to the saturated piperidine.

Protocol from Ambeed (2020)

A stirred solution of 3,3-difluoro-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (300 mg, 1.53 mmol) in methanol (10 mL) was treated with 10% Pd/C (100 mg) under argon. Hydrogenation at room temperature for 24 hours yielded this compound with 85% purity.

Key Parameters:

- Catalyst: Pd/C (10 wt%)

- Solvent: Methanol

- Yield: 85% (crude)

- Purification: Recrystallization from methanol-diethyl ether.

Sodium Triacetoxyborohydride-Mediated Reduction

In a related method, sodium triacetoxyborohydride ($$ \text{NaBH(OAc)}_3 $$) reduced an imine intermediate in dichloromethane with diisopropylethylamine (DIEA). The reaction achieved 60% yield after purification via preparative TLC.

Fluorination of 4-Phenylpiperidine Precursors

Direct Fluorination Using DAST

Diethylaminosulfur trifluoride (DAST) was employed to fluorinate 3-keto-4-phenylpiperidine derivatives. For example, treatment of 3-keto-4-phenylpiperidine (1.0 g, 5.2 mmol) with DAST (2.1 mL, 15.6 mmol) in dichloromethane at −78°C produced 3,3-difluoro-4-phenylpiperidine in 72% yield.

Reaction Conditions:

Optimization Strategies and Challenges

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Industrial-Scale Production Considerations

Cost-Effective Fluorination

Bulk synthesis prioritizes DAST over xenon difluoride ($$ \text{XeF}_2 $$) due to lower cost ($120/mol vs. $450/mol).

Purification at Scale

Crystallization from methanol-diethyl ether (3:1 v/v) achieves >98% purity with 85% recovery, avoiding costly chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-phenylpiperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2.1. Antimicrobial Activity

Research has demonstrated that 3,3-Difluoro-4-phenylpiperidine hydrochloride exhibits promising antimicrobial activity, particularly against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have identified its efficacy in inhibiting this pathogen, showcasing its potential as a lead compound for developing new anti-tubercular agents . The compound's interaction with the MmpL3 protein has been noted as a key mechanism for its antibacterial properties.

2.2. Cancer Research

The compound has shown enhanced selectivity for estrogen receptor-positive breast cancer cells, with a reported 1600-fold increase in selectivity compared to other compounds lacking fluorination. This characteristic makes it a valuable candidate for developing targeted therapies in oncology . Its ability to modulate receptor activity suggests further exploration into its role as an agonist or antagonist in cancer treatment.

3.1. Enzyme Inhibition Studies

In biological systems, this compound has been investigated for its effects on enzyme inhibition. The presence of fluorine atoms enhances the compound's binding affinity to specific enzymes, potentially leading to effective inhibition . This property is crucial in drug design as it may reduce off-target effects and improve therapeutic outcomes.

3.2. Neuropharmacological Studies

The compound has been explored for its neuropharmacological effects, particularly in models assessing antidepressant and anti-Parkinsonian activities. Experimental studies have indicated that derivatives of this piperidine can influence neurotransmitter systems, suggesting their potential utility in treating mood disorders and neurodegenerative diseases .

4.1. Specialty Chemicals Production

In addition to its pharmaceutical applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to serve as a precursor for synthesizing more complex molecules used in various industrial applications .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The phenyl group may also play a role in its overall binding properties, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 3,3-Difluoro-4-phenylpiperidine hydrochloride include:

Stability and Reactivity

Hydrochloride salts generally improve thermal stability, as seen in cefotiam HCl (), but hydrolysis risks remain under extreme pH or humidity .

Regulatory and Commercial Status

- 3,3-Difluoro-4-phenylpiperidine HCl : Discontinued (CymitQuimica), limiting accessibility .

- 4-(3-Fluorophenyl)piperidine HCl : Available for research (GLPBIO), with catalog solutions provided at 10 mM .

- 4,4-Difluoropiperidine HCl : Listed in similarity databases (), suggesting broader commercial use .

Biological Activity

3,3-Difluoro-4-phenylpiperidine hydrochloride is a fluorinated piperidine derivative with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by two fluorine atoms at the 3-position and a phenyl group at the 4-position, enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and related research findings.

- Molecular Formula : C11H14ClF2N

- IUPAC Name : 3,3-difluoro-4-phenylpiperidine; hydrochloride

- Molecular Weight : 235.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The phenyl group contributes to the overall binding properties, making this compound a valuable candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the compound's potential against various pathogens. For instance, a study identified it among a series of compounds with anti-tubercular activity targeting Mycobacterium tuberculosis. The compound exhibited promising in vitro activity against resistant strains by targeting MmpL3, a critical component in the bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

A structure-activity relationship study conducted on similar piperidine derivatives revealed that modifications at the 4-position can enhance biological activity while improving physicochemical properties. For example, substituents that maintain or enhance binding affinity while reducing lipophilicity were identified as crucial for developing effective analogs .

Case Studies

Comparative Analysis with Similar Compounds

The distinct features of this compound set it apart from other piperidine derivatives:

| Compound | Fluorination | Phenyl Group | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | High potential against tuberculosis |

| 4-Phenylpiperidine hydrochloride | No | Yes | Limited antibacterial activity |

| 3,3-Difluoropyrrolidine hydrochloride | Yes | No | Moderate antiviral activity |

Q & A

Q. What methodologies are effective for structure-activity relationship (SAR) studies of analogs?

- Methodological Answer : Systematic substitution at the 4-phenyl group (e.g., electron-withdrawing vs. donating groups) combined with Free-Wilson analysis quantifies contributions. Parallel synthesis generates analogs for high-throughput screening. 3D-QSAR (CoMFA) maps electrostatic and steric fields to activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.